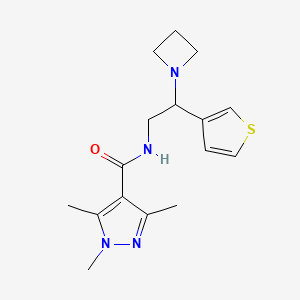![molecular formula C7H6N2O B2704276 Benzo[d]isoxazol-4-amine CAS No. 1558272-96-0](/img/structure/B2704276.png)
Benzo[d]isoxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]isoxazol-4-amine is a heterocyclic compound that features a fused benzene and isoxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mecanismo De Acción
Target of Action
The primary target of Benzo[d]isoxazol-4-amine is the BRD4 protein . BRD4, a member of the Bromodomain and Extra-Terminal motif (BET) family, plays a crucial role in the regulation of gene transcription . It has been associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .
Mode of Action
This compound interacts with its target, the BRD4 protein, by binding to it . This binding inhibits the function of BRD4, thereby affecting the transcription of certain genes . The most potent inhibitor exhibited high binding affinity to BRD4 with a ΔTm value of 7.8 °C as evaluated in a thermal shift assay (TSA) .
Biochemical Pathways
The inhibition of BRD4 by this compound affects the acetylation level on histones, a classical post-translational modification in the field of epigenetics . This process plays an important role in the regulation of chromatin structure . The opened structure can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .
Pharmacokinetics
In silico predictions indicate that this compound possesses good drug-likeness and pharmacokinetic profile . .
Result of Action
The molecular effect of this compound’s action is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . At the cellular level, it blocks cell cycle in MV4-11 cells at G0/G1 phase and induces cell apoptosis .
Análisis Bioquímico
Biochemical Properties
Benzo[d]isoxazol-4-amine has been identified as a potent inhibitor of the BRD4 bromodomain . It interacts with the BRD4 protein, which is associated with various diseases and has been an attractive target for the treatment of cancer and inflammation .
Cellular Effects
This compound has demonstrated remarkable anti-proliferative activity against certain cells . It has been shown to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of BRD4 . This binding interaction results in the inhibition of BRD4, thereby affecting gene transcription .
Temporal Effects in Laboratory Settings
Its potent activity against BRD4 suggests potential long-term effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce waste .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]isoxazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide or copper chloride.
Common Reagents and Conditions
Oxidation: Manganese dioxide, copper chloride, acetonitrile under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives, while reduction can produce amine-substituted compounds .
Aplicaciones Científicas De Investigación
Benzo[d]isoxazol-4-amine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: A five-membered heterocyclic compound with one oxygen and one nitrogen atom at adjacent positions.
Benzisoxazole: Similar to Benzo[d]isoxazol-4-amine but with different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an amine group at the 4-position of the isoxazole ring. This structural feature imparts distinct biological activities and makes it a valuable scaffold in drug discovery .
Propiedades
IUPAC Name |
1,2-benzoxazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVWNFELXESJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NOC2=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2704193.png)
![1-(4-ethylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704194.png)



![2-[5-(4-cyclohexylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2704203.png)




![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2704212.png)

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)
![3-[(1S,2S)-1-(5-[(4S)-2,2-dimethyloxan-4-yl]-2-{(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methyl-1H-indazol-5-yl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carbonyl}-1H-indol-1-yl)-2-methylcyclopropyl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B2704215.png)
